![molecular formula C19H21FN4O B14956199 2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14956199.png)
2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable hydrazine derivative, followed by cyclization with an appropriate aldehyde or ketone . The reaction is usually carried out in the presence of a catalyst such as Lewis acid (e.g., FeCl3) and under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as potential candidates for treating diseases such as cancer and infectious diseases.
Biological Studies: The compound is used to study its effects on various biological pathways and molecular targets.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, thereby modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the attached pyridine ring.
1,2,4-Triazolo[1,5-a]azines: These compounds have a similar triazole ring but are fused with different heterocyclic rings.
Uniqueness
2-(2-Cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the cyclopentylethyl and fluoro-methoxyphenyl groups enhances its binding affinity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C19H21FN4O |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(2-cyclopentylethyl)-7-(4-fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C19H21FN4O/c1-25-17-12-14(20)7-8-15(17)16-10-11-21-19-22-18(23-24(16)19)9-6-13-4-2-3-5-13/h7-8,10-13H,2-6,9H2,1H3 |
InChI Key |
JRJUQVIGKAFKOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=NC3=NC(=NN23)CCC4CCCC4 |
Origin of Product |
United States |
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